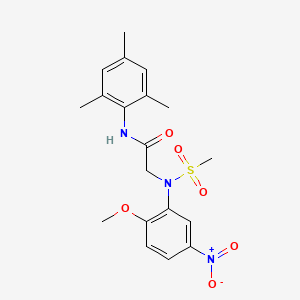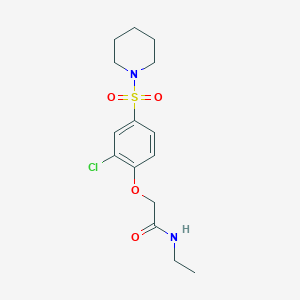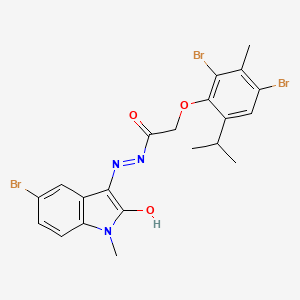![molecular formula C24H18N4O5 B5200782 4-[(2,4-dinitronaphthalen-1-yl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5200782.png)
4-[(2,4-dinitronaphthalen-1-yl)amino]-N-(4-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4-Dinitronaphthalen-1-yl)amino]-N-(4-methylphenyl)benzamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with nitro groups and an amide linkage to a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dinitronaphthalen-1-yl)amino]-N-(4-methylphenyl)benzamide typically involves multi-step organic reactions. One common method includes the nitration of naphthalene to introduce nitro groups at specific positions, followed by amination to attach the amino group. The final step involves the formation of the amide bond with 4-methylphenylbenzamide under controlled conditions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,4-Dinitronaphthalen-1-yl)amino]-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or further nitrated derivatives.
Applications De Recherche Scientifique
4-[(2,4-Dinitronaphthalen-1-yl)amino]-N-(4-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 4-[(2,4-dinitronaphthalen-1-yl)amino]-N-(4-methylphenyl)benzamide involves its interaction with molecular targets through its nitro and amide functional groups. These interactions can include hydrogen bonding, π-π stacking, and hydrophobic interactions, which influence its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2,4-Dinitrophenyl)amino]-N-(4-methylphenyl)benzamide
- 4-[(2,4-Dinitrobenzyl)amino]-N-(4-methylphenyl)benzamide
- 4-[(2,4-Dinitrophenyl)amino]-N-(2-methylphenyl)benzamide
Uniqueness
4-[(2,4-Dinitronaphthalen-1-yl)amino]-N-(4-methylphenyl)benzamide is unique due to the presence of the naphthalene ring, which provides additional π-π stacking interactions and a larger conjugated system compared to similar compounds with only phenyl rings. This structural feature can enhance its binding properties and stability, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-[(2,4-dinitronaphthalen-1-yl)amino]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5/c1-15-6-10-18(11-7-15)26-24(29)16-8-12-17(13-9-16)25-23-20-5-3-2-4-19(20)21(27(30)31)14-22(23)28(32)33/h2-14,25H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIODMSDPVRUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C4=CC=CC=C43)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[4-(3-acetamidophenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide](/img/structure/B5200701.png)
![Methyl 3-[(3-butoxypropyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5200714.png)

![ethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate](/img/structure/B5200725.png)




![4-bromo-N-{2-[4-methyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5200757.png)
![4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5200775.png)
![ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5200793.png)


![N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide](/img/structure/B5200811.png)
